O-{3-[(2-chlorophenyl)carbamoyl]phenyl} naphthalen-2-ylcarbamothioate
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Overview
Description
N-(2-CHLOROPHENYL)-3-{[(NAPHTHALEN-2-YL)CARBAMOTHIOYL]OXY}BENZAMIDE is a complex organic compound with a molecular formula of C24H18ClN3O2S. This compound is notable for its unique structure, which includes a chlorophenyl group, a naphthyl group, and a carbamothioyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CHLOROPHENYL)-3-{[(NAPHTHALEN-2-YL)CARBAMOTHIOYL]OXY}BENZAMIDE typically involves multiple steps. One common method starts with the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride. This intermediate is then reacted with 2-naphthylamine to form N-(2-chlorophenyl)-2-naphthylcarbamate. The final step involves the reaction of this intermediate with thiourea to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-CHLOROPHENYL)-3-{[(NAPHTHALEN-2-YL)CARBAMOTHIOYL]OXY}BENZAMIDE can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can lead to a wide variety of substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
N-(2-CHLOROPHENYL)-3-{[(NAPHTHALEN-2-YL)CARBAMOTHIOYL]OXY}BENZAMIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(2-CHLOROPHENYL)-3-{[(NAPHTHALEN-2-YL)CARBAMOTHIOYL]OXY}BENZAMIDE is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-2-(naphthalen-1-ylcarbamoylamino)benzamide: This compound is structurally similar but lacks the thioyl group.
N-naphthalen-2-yl-benzamide: This compound is similar but lacks the chlorophenyl and thioyl groups.
Uniqueness
N-(2-CHLOROPHENYL)-3-{[(NAPHTHALEN-2-YL)CARBAMOTHIOYL]OXY}BENZAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C24H17ClN2O2S |
---|---|
Molecular Weight |
432.9 g/mol |
IUPAC Name |
O-[3-[(2-chlorophenyl)carbamoyl]phenyl] N-naphthalen-2-ylcarbamothioate |
InChI |
InChI=1S/C24H17ClN2O2S/c25-21-10-3-4-11-22(21)27-23(28)18-8-5-9-20(15-18)29-24(30)26-19-13-12-16-6-1-2-7-17(16)14-19/h1-15H,(H,26,30)(H,27,28) |
InChI Key |
KCBHQWMHDCUOCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=S)OC3=CC=CC(=C3)C(=O)NC4=CC=CC=C4Cl |
Origin of Product |
United States |
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